8-(4-Bromophenyl)-8-oxooctanoic acid
Description
8-(4-Bromophenyl)-8-oxooctanoic acid (CAS 35333-31-4) is a brominated aromatic carboxylic acid with the molecular formula C₁₄H₁₇BrO₃ and a molecular weight of 313.19 g/mol. The compound features an eight-carbon aliphatic chain terminated by a carboxylic acid group and a ketone-linked 4-bromophenyl moiety. It is primarily used in research settings, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors due to its role as a linker or ligand in HDAC-targeting compounds . Storage recommendations include short-term storage at -4°C and long-term storage at -20°C to maintain stability .
Properties
IUPAC Name |
8-(4-bromophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUMZWMHERNNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451459 | |
| Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35333-31-4 | |
| Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromophenyl)-8-oxooctanoic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the oxooctanoic acid chain. The reaction conditions typically involve the use of bromine and a suitable catalyst to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromophenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring .
Scientific Research Applications
8-(4-Bromophenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 8-(4-Bromophenyl)-8-oxooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and oxooctanoic acid chain contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Derivatives
The substitution pattern and halogen type on the phenyl ring significantly influence physicochemical properties and biological interactions. Key derivatives include:
Notes:
- XLogP3-AA : Bromine and iodine increase lipophilicity compared to chlorine. The dichloro derivative shows the highest XLogP3-AA, enhancing membrane permeability .
- Biological Relevance : Bromine’s larger atomic radius may improve binding to hydrophobic pockets in enzymes like HDACs compared to chlorine .
Functional Group Modifications
Ester Derivatives
Replacing the carboxylic acid with an ester group alters solubility and reactivity:
- Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (CAS 898757-57-8): This ester derivative (C₁₉H₂₆O₅, MW 306.40) is less polar, making it suitable for organic-phase reactions. Used in synthetic intermediates .
Amide and Hydroxamate Derivatives
- L-2-amino-8-((2-aminophenyl)amino)-8-oxooctanoic acid (AsuApa): A hydroxamate-modified amino acid used to profile HDAC complexes. Demonstrates selective binding to HDACs 1–3, unlike bromophenyl derivatives .
Physicochemical Properties
- Solubility : Carboxylic acid derivatives are water-soluble at physiological pH, whereas ester and amide forms require organic solvents.
- Thermal Stability: Derivatives like this compound decompose above 200°C, consistent with aliphatic carboxylic acids .
Biological Activity
8-(4-Bromophenyl)-8-oxooctanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17BrO3
- Molecular Weight : 335.20 g/mol
This compound features a bromophenyl group attached to an octanoic acid backbone, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : It has been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involving NF-κB, which plays a crucial role in immune response and inflammation.
Biological Activities
The compound exhibits several notable biological activities:
- Anti-inflammatory Activity : Due to its ability to inhibit COX and LOX enzymes, this compound has shown potential in reducing inflammation in various models.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its efficacy varies depending on the concentration and specific bacterial species tested .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.
- Distribution : Its distribution within biological systems may be influenced by protein binding and tissue permeability.
- Metabolism : Initial studies indicate that it undergoes metabolic transformations that could affect its bioavailability and activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anti-inflammatory Effects in Animal Models :
- In a study involving animal models of arthritis, administration of the compound resulted in significant reductions in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Activity Assessment :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
